molecular formula C13H21N3O2 B2406839 Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034453-93-3

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2406839
CAS No.: 2034453-93-3
M. Wt: 251.33
InChI Key: ZFAOUVZVCHFQOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .


Molecular Structure Analysis

The molecular structure of “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly provided in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .

Scientific Research Applications

Molecular Interactions and Structural Characteristics

Hydrogen Bond Dynamics in Carbamate Derivatives Carbamate derivatives like tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate exhibit intriguing molecular behaviors, especially in their crystalline forms. Studies reveal diverse hydrogen-bond interactions, such as N-H⋯O and C-H⋯O, contributing to three-dimensional molecular architectures. These interactions, further analyzed through Hirshfeld surfaces and 2D fingerprint plots, underscore the significance of molecular environments and electrostatic potential in shaping the structural motifs and crystalline arrangements of these compounds (Das et al., 2016).

Subtle Structural Variations and Hydrogen-Bonded Assemblies Interestingly, minor modifications in substituents can dramatically alter the hydrogen-bonded structures of these compounds. This observation highlights the delicate interplay between molecular structure and interaction, pointing to the potential for fine-tuning molecular properties for specific scientific applications (Trilleras et al., 2008).

Synthetic Pathways and Chemical Reactivity

Regioselectivity and Reaction Media in Synthesis The synthetic pathways to obtain various derivatives of tert-butyl carbamates involve a nuanced understanding of regioselectivity and reaction media. The choice of solvents and catalysts significantly impacts the yield and purity of the desired compounds, showcasing the complexity and precision required in chemical synthesis (Martins et al., 2012).

Innovative Synthetic Routes and Product Formation Exploring new synthetic routes opens doors to novel compounds with potential applications in various scientific domains. For instance, studies detail the formation of specific carbamate derivatives through innovative pathways, shedding light on the versatility and adaptability of chemical synthesis techniques (Bakke et al., 2003).

Molecular Structures and Crystallography

Crystallographic Insights and Molecular Packing Crystallographic studies provide deep insights into the molecular conformation, packing, and interaction patterns of tert-butyl carbamates. These studies reveal how molecular conformations, hydrogen bonding, and weak interactions contribute to the overall stability and arrangement of molecules in the crystal lattice, presenting a comprehensive understanding of the material's structural properties (Liu et al., 2012).

Substituent Effects on Supramolecular Aggregation The impact of substituents on the supramolecular aggregation and hydrogen-bonding patterns of tert-butyl carbamates is profound. Studies demonstrate that even modest changes in substituents can lead to a wide range of supramolecular structures, emphasizing the delicate balance between molecular design and structural outcome (Trilleras et al., 2008).

Mechanism of Action

The mechanism of action of “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” is not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” are not explicitly provided in the sources I found .

Future Directions

The future directions for the research and application of “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” are not explicitly provided in the sources I found .

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAOUVZVCHFQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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